![molecular formula C24H17ClN4O2S B3959855 {3-[(4-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}(phenyl)methanone](/img/structure/B3959855.png)
{3-[(4-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}(phenyl)methanone
Übersicht
Beschreibung
{3-[(4-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}(phenyl)methanone is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. This compound is characterized by its unique structure, which includes a triazino ring fused with a benzoxazepine ring, and a phenylmethanone group. The presence of a chlorobenzylsulfanyl group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of {3-[(4-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}(phenyl)methanone involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Triazino Ring: The triazino ring is formed by the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzoxazepine Ring: The benzoxazepine ring is introduced through a nucleophilic substitution reaction, where the triazino intermediate reacts with a halogenated benzoxazepine derivative.
Attachment of the Chlorobenzylsulfanyl Group: The chlorobenzylsulfanyl group is attached via a thiol-ene reaction, where the benzoxazepine intermediate reacts with 4-chlorobenzyl mercaptan under radical initiation conditions.
Final Coupling with Phenylmethanone: The final step involves the coupling of the intermediate with phenylmethanone through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
{3-[(4-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the compound under acidic or basic conditions can lead to the cleavage of the triazino or benzoxazepine rings, forming simpler derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, aluminum chloride), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
{3-[(4-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}(phenyl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {3-[(4-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Alternatively, it may bind to receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
{3-[(4-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}(phenyl)methanone can be compared with other similar compounds, such as:
- **{3-[(4-Chlorobenzyl)sulf
{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}(phenyl)methanone: This compound has a similar structure but with a 2-chlorobenzyl group instead of a 4-chlorobenzyl group, which may result in different chemical and biological properties.
{3-[(4-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}(methyl)methanone: This compound has a methyl group instead of a phenyl group, which may affect its reactivity and interactions with molecular targets.
Eigenschaften
IUPAC Name |
[3-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c25-17-12-10-15(11-13-17)14-32-24-27-22-20(28-29-24)18-8-4-5-9-19(18)26-23(31-22)21(30)16-6-2-1-3-7-16/h1-13,23,26H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIXFWNUOKQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3959774.png)
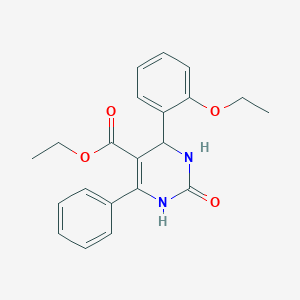
![4-[(2-furylmethyl)amino]-3-nitrobenzamide](/img/structure/B3959783.png)
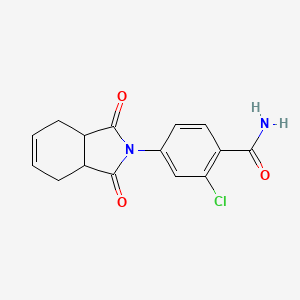
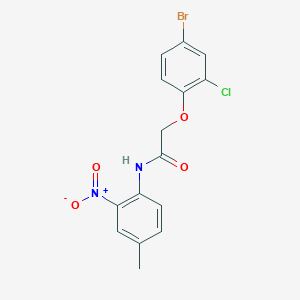
![2-[(2-aminoethyl)amino]-5-nitrobenzamide](/img/structure/B3959795.png)
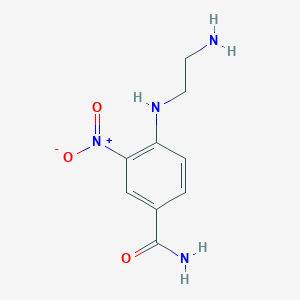
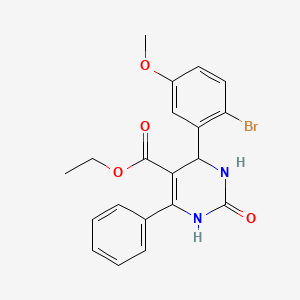
![2-Chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide](/img/structure/B3959856.png)
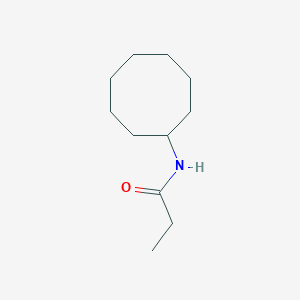

![2-METHYL-7-[(3-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL](/img/structure/B3959869.png)
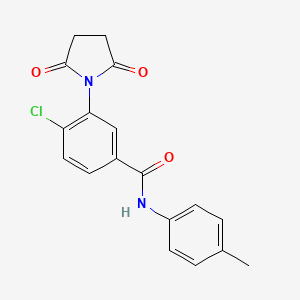
![5-fluoro-N-(3-hydroxypropyl)-2-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B3959882.png)
